(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid
(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid
Brand Name:
Vulcanchem
CAS No.:
191605-10-4
VCID:
VC20921397
InChI:
InChI=1S/C20H18O10/c1-27-13-7-3-11(4-8-13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-5-9-14(28-2)10-6-12/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1
SMILES:
COC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O
Molecular Formula:
C20H18O10
Molecular Weight:
418.3 g/mol
(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid
CAS No.: 191605-10-4
Cat. No.: VC20921397
Molecular Formula: C20H18O10
Molecular Weight: 418.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 191605-10-4 |
|---|---|
| Molecular Formula | C20H18O10 |
| Molecular Weight | 418.3 g/mol |
| IUPAC Name | (2S,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid |
| Standard InChI | InChI=1S/C20H18O10/c1-27-13-7-3-11(4-8-13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-5-9-14(28-2)10-6-12/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1 |
| Standard InChI Key | KWWCVCFQHGKOMI-HOTGVXAUSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O |
| SMILES | COC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator